N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-15(6-5-11-9-19-13-4-2-1-3-12(11)13)20-10-14-21-22-16-17(25)18-7-8-23(14)16/h1-4,7-9,19H,5-6,10H2,(H,18,25)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVMSKZTNWMYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Hydroxy-Substituted Triazolo-Pyrazines
The 8-hydroxy substituent on the triazolo[4,3-a]pyrazine core is a critical feature shared with N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (). The hydroxy group likely enhances solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs. However, the substitution at position 3 differs significantly: the target compound uses a 3-(indol-3-yl)propanamide group, whereas ’s analog employs a phenyl-triazole carboxamide. This distinction may alter target selectivity or pharmacokinetics .
Amino-Substituted Triazolo-Pyrazines
Derivatives like 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one () exhibit strong adenosine A1/A2A receptor binding (IC50 values in the nanomolar range). The absence of an amino group in the target compound may reduce receptor affinity but improve metabolic stability due to the hydroxy and indole substituents .
Substituent Variations
Indole-Containing Analogs
6-(1H-indol-3-yl)-N-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine () shares the indol-3-yl group but uses an imidazo-pyrazine core instead of triazolo-pyrazine. The molecular weight of this analog (410.48 g/mol) is higher than typical triazolo-pyrazines, which could impact bioavailability .
Propanamide-Linked Derivatives
The propanamide linker in the target compound is structurally analogous to 2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide (). Both compounds utilize amide bonds to tether aromatic groups, but the methylsulfanyl-phenyl group in may confer different solubility and oxidative stability compared to the indole group .
Preparation Methods
Cyclocondensation Approaches
Thetriazolo[4,3-a]pyrazine scaffold is typically constructed via cyclocondensation reactions. Patent EP2498775A1 discloses a method where pyrazin-2-amine derivatives react with carbonyl equivalents under acidic conditions to form the triazolo ring. For instance, treatment of 3-aminopyrazine-2-carboxylic acid with triethyl orthoacetate in acetic acid yields the triazolo pyrazine core through dehydrative cyclization.
Hydroxylation at Position 8
Introducing the hydroxyl group at position 8 requires careful oxidation. A reported strategy involves bromination followed by nucleophilic substitution. For example, bromination of the triazolo pyrazine at position 8 using N-bromosuccinimide (NBS) in DMF, followed by hydrolysis with aqueous NaOH, affords the 8-hydroxy derivative.
Synthesis of 3-(1H-Indol-3-yl)Propanoic Acid
Friedel-Crafts Alkylation
Indole undergoes Friedel-Crafts alkylation with acrylonitrile in the presence of Lewis acids (e.g., AlCl3) to yield 3-(1H-indol-3-yl)propanenitrile. Subsequent hydrolysis with concentrated HCl (reflux, 6 h) converts the nitrile to 3-(1H-indol-3-yl)propanoic acid (yield: 72–78%).
Alternative Route via Grignard Reaction
Reacting indole-3-carboxaldehyde with ethyl magnesium bromide in THF, followed by quenching with CO2, provides 3-(1H-indol-3-yl)propanoic acid after acid workup.
Amide Bond Formation and Final Assembly
Activation of the Carboxylic Acid
The propanoic acid derivative is activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.
Coupling with the Triazolo Pyrazine Amine
The hydroxymethyl-substituted triazolo pyrazine (prepared via Mannich reaction with formaldehyde) is reacted with the activated propanoic acid. The reaction proceeds in DMF at 0–5°C, yielding the target amide after 12 h (Table 1).
Table 1: Optimization of Amide Coupling Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDC/HOBt | 85 |
| Solvent | DMF | 82 |
| Temperature | 0–5°C | 85 |
| Reaction Time | 12 h | 85 |
Critical Analysis of Methodologies
Efficiency of Cyclization Steps
The cyclocondensation route (EP2498775A1) offers superior regioselectivity compared to thermal methods, minimizing byproducts. However, the use of corrosive acids (e.g., H2SO4) necessitates specialized equipment.
Stability of the Hydroxyl Group
The 8-hydroxy group exhibits sensitivity to strong bases. Patent data suggest that silyl protection (e.g., TBSCl) during amide coupling prevents undesired deprotonation or oxidation.
Scalability of Amide Formation
While EDC/HOBt achieves high yields, large-scale synthesis may benefit from mixed anhydride methods (e.g., using isobutyl chloroformate) to reduce costs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide, and how are intermediates validated?
- Methodology :
- Step 1 : Coupling reactions (e.g., amide bond formation between triazolo-pyrazine and indole-propanamide precursors) under anhydrous conditions using carbonyldiimidazole (CDI) or EDCI/HOBt as coupling agents .
- Step 2 : Cyclization of intermediates via reflux with hydrazine derivatives or aryl halides (e.g., 24-hour reflux in DMF at 100°C) .
- Validation :
- NMR spectroscopy (1H/13C) to confirm regiochemistry and purity .
- Mass spectrometry (MS) for molecular weight verification .
- Critical factors : Solvent choice (DMF, DMSO) and temperature control to avoid side reactions .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Analytical workflow :
- 1H/13C NMR : Assign peaks for hydroxyl (8-hydroxy group), indole NH, and triazole protons .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry .
- Common pitfalls : Overlapping NMR signals (e.g., indole vs. triazole protons) require 2D NMR (COSY, HSQC) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Targets : Prioritize assays based on structural analogs (e.g., adenosine receptors, kinase inhibition) .
- Methods :
- Binding assays : Radioligand displacement (e.g., A2A receptor using [3H]ZM241385) .
- Cell viability assays : MTT or ATP-luminescence for anticancer/cytotoxicity profiling .
- Controls : Include reference compounds (e.g., Caffeine for adenosine receptors) .
Q. How is the compound’s stability assessed under experimental conditions?
- Stability studies :
- pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC at 24/48 hours .
- Light/thermal stability : Expose to UV light (254 nm) or 40°C for 72 hours; track decomposition via LC-MS .
- Key findings : Hydroxyl groups may oxidize under basic conditions; indole moieties are light-sensitive .
Q. What computational tools are used for preliminary SAR (Structure-Activity Relationship) analysis?
- Approach :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to adenosine A1/A2A receptors .
- QSAR models : Train using datasets of triazolo-pyrazine analogs with known IC50 values .
- Validation : Compare docking scores with experimental binding data .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Process optimization :
- Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps .
- Solvent exchange : Replace DMF with ethanol/water mixtures to improve yield (e.g., from 35% to 56% via solvent polarity adjustment) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) for cyclization steps .
- Case study : Compound 19 in achieved 56% yield using methyl iodide in DMSO .
Q. How to resolve contradictory spectral data (e.g., NMR vs. X-ray) for the compound?
- Troubleshooting steps :
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility .
- X-ray refinement : Re-examine crystal packing effects that may distort bond angles .
Q. What strategies mitigate poor solubility in biological assays?
- Formulation approaches :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .
- Prodrug design : Introduce phosphate esters at the hydroxyl group for enhanced aqueous solubility .
- Validation : Compare solubility in PBS vs. DMSO using nephelometry .
Q. How to analyze synergistic effects with other pharmacophores (e.g., indole-triazole hybrids)?
- Experimental design :
- Combination index (CI) : Use Chou-Talalay method to evaluate synergy in cytotoxicity assays .
- Proteomics : Identify pathways modulated by dual-targeting (e.g., MAPK and adenosine signaling) .
- Case study : demonstrates enhanced activity in thieno-triazolo hybrids via dual mechanisms .
Key Research Gaps
- Mechanistic studies : Limited data on off-target effects (e.g., cytochrome P450 interactions).
- In vivo pharmacokinetics : No published data on bioavailability or metabolite profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
